3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine
Description
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a pyridine derivative featuring a 2-amine group and a methoxy substituent at the 3-position, modified with a 3,3-difluorocyclobutyl moiety. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the difluorocyclobutyl group, which can enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNDCOYHJJMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
Reagents :
- (3,3-Difluorocyclobutyl)methyl bromide (16) and 3-hydroxypyridin-2-amine.
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Conditions :
Mitsunobu Reaction
Reagents :
- (3,3-Difluorocyclobutyl)methanol (15), 3-hydroxypyridin-2-amine, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃).
Conditions :
- Tetrahydrofuran (THF) at 0°C to room temperature.
- This method circumvents the need for pre-halogenated intermediates, though stoichiometric phosphine byproducts complicate purification.
Process Optimization and Scalability
The patent WO2020127887A1 highlights critical advancements in handling fluorinated cyclobutane intermediates:
Solvent Selection :
Reagent Systems :
Temperature Control :
Characterization and Analytical Data
Key spectroscopic data for intermediates and the target compound:
*Estimated based on analogous etherification reactions.
Chemical Reactions Analysis
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy linker and pyridin-2-amine moiety contribute to the overall molecular recognition and activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their properties:
Biological Activity
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluorocyclobutyl group and a pyridin-2-amine moiety, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12F2N2O
- Molecular Weight : 214.21 g/mol
- CAS Number : 1861290-45-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorocyclobutyl group enhances the compound's electronic properties, influencing its binding affinity to various enzymes and receptors. The methoxy linker and the pyridin-2-amine component contribute to its overall molecular recognition and activity.
Biological Activities
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antiviral Activity :
-
Receptor Binding :
- The compound's structure allows it to interact with various receptors, potentially modulating their activity. This could lead to applications in treating diseases where receptor modulation is beneficial.
Table 1: Summary of Biological Activities
Case Study: Antiviral Potential Against SARS-CoV-2
A recent study utilized molecular docking and dynamics simulations to evaluate the antiviral activity of compounds similar to this compound against SARS-CoV-2. The compounds demonstrated significant binding affinities to the receptor binding domain (RBD) of the virus, suggesting they could serve as potential inhibitors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution : Analogous to fluorinated pyridine derivatives (e.g., substitution of halogen atoms with alkoxy groups using (3,3-difluorocyclobutyl)methanol under basic conditions) .
- Purification : Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, UV detection at 254 nm) or NMR (e.g., absence of residual solvent peaks in -NMR) .
- Validation : Compare spectral data (e.g., -NMR for fluorinated groups) with structurally similar compounds like 5-Fluoro-2-methoxypyridin-4-amine .
Q. How can the structure of this compound be rigorously characterized?
- Techniques :
- Single-crystal X-ray diffraction : Resolve the 3D structure, as demonstrated for 3-Benzyloxypyridin-2-amine (bond lengths, angles, and fluorine positions) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) and fragmentation patterns .
- Vibrational spectroscopy : IR to identify amine (-NH) and ether (-O-) functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-difluorocyclobutyl group influence reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with trifluoromethylpyridines, where fluorine electronegativity alters electron density .
- Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; monitor reaction kinetics via -NMR to assess steric hindrance from the cyclobutyl group .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
- Approach :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclobutyl group) .
- Prodrug design : Modify the methoxy group to a hydrolyzable ester, enhancing bioavailability, as seen in fluorinated COX-2 inhibitors .
- Pharmacokinetic modeling : Correlate in vitro IC values with plasma concentration-time profiles using compartmental models .
Q. How can computational tools predict the compound’s interactions with biological targets?
- Workflow :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), leveraging structural data from PDB entries like 3XB and 3XF .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key binding residues influenced by fluorine atoms .
- SAR analysis : Compare with analogs like 3-(2,2,2-Trifluoroethyl)pyridin-2-amine, where fluorine placement enhances lipophilicity and target affinity .
Methodological Notes
- Contradiction management : When spectral data conflicts with expected structures (e.g., unexpected -NMR shifts), validate via independent synthesis or isotopic labeling .
- Scale-up challenges : Optimize fluorination steps using flow chemistry to mitigate exothermic risks, as seen in industrial pyridine derivative production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
